Glucagon (human)

Description

Introduction to Glucagon (Human) in Metabolic Research

Historical Context of Glucagon Discovery and Early Characterization

The discovery of glucagon is inextricably linked to the isolation of insulin. In 1921, Frederick Banting and Charles Best demonstrated that pancreatic extracts could reverse hyperglycemia in diabetic dogs, leading to insulin’s therapeutic use. However, researchers soon observed that crude insulin preparations occasionally induced transient hyperglycemia before lowering blood glucose. This paradoxical effect was initially dismissed as an impurity until 1923, when John R. Murlin and Charles P. Kimball isolated a pancreatic fraction that consistently elevated blood glucose in rabbits and dogs. Dubbed “glucagon” (from glucose agonist), the substance was recognized as a distinct hyperglycemic-glycogenolytic (H-G) factor opposing insulin’s actions.

Identification of α-Cells as the Source of Glucagon

For decades, glucagon’s cellular origin remained uncertain. In 1948, immunohistochemical studies identified pancreatic α-cells within the islets of Langerhans as the primary source of glucagon. This breakthrough coincided with advances in hormone purification; by 1953, researchers at Eli Lilly crystallized glucagon, revealing its 29-amino-acid structure. The development of a radioimmunoassay in 1961 by Roger Unger and colleagues enabled precise measurement of circulating glucagon, cementing its status as a hormone critical to glucose counterregulation.

Glucagon’s Role in Diabetes Pathophysiology

Early clinical studies revealed dysregulated glucagon secretion in diabetes. In 1973, Gerich et al. demonstrated that individuals with type 1 diabetes (T1DM) exhibit impaired glucagon response to insulin-induced hypoglycemia, suggesting α-cell dysfunction. Conversely, fasting hyperglucagonaemia was observed in type 2 diabetes (T2DM), contributing to excessive hepatic glucose output. These findings positioned glucagon as a therapeutic target, leading to the development of glucagon receptor (GCGR) antagonists and dual glucagon-like peptide-1 (GLP-1)/glucagon co-agonists for obesity and T2DM.

Table 1: Key Milestones in Glucagon Research

| Year | Discovery/Advancement | Significance |

|---|---|---|

| 1923 | Isolation of glucagon by Kimball and Murlin | Identified hyperglycemic factor opposing insulin |

| 1948 | Localization of glucagon to pancreatic α-cells | Clarified cellular source and endocrine role |

| 1953 | Crystallization of glucagon | Enabled structural and functional studies |

| 1961 | Radioimmunoassay for glucagon | Facilitated hormonal quantification in research and clinical settings |

| 1973 | α-Cell dysfunction in T1DM | Linked glucagon deficiency to hypoglycemia unawareness |

| 2020s | GCGR/GLP-1 co-agonists (e.g., cotadutide) | Dual-target therapies for metabolic diseases |

Evolutionary Conservation of Glucagon Across Vertebrates

Glucagon’s amino acid sequence and physiological role exhibit remarkable conservation across vertebrates, reflecting its essential role in energy homeostasis. The human glucagon gene (GCG) encodes proglucagon, a precursor protein cleaved into glucagon, GLP-1, and GLP-2. Comparative genomic analyses reveal that glucagon’s core residues—particularly those critical for receptor binding—are conserved from fish to mammals.

Sequence Conservation and Functional Divergence

In teleost fish, glucagon regulates glucose metabolism similarly to mammals but also influences osmoregulation and growth. Among mammals, glucagon sequences share >90% identity, with variations limited to non-critical regions (Table 2). For example, the Hystricognath rodent Cavia porcellus (guinea pig) possesses a unique glucagon variant with a serine substitution at position 16, yet retains full glycogenolytic activity. Conversely, some bat species exhibit truncated GLP-1 peptides due to altered proglucagon processing, suggesting species-specific adaptations in incretin biology.

Table 2: Glucagon Sequence Conservation Across Vertebrates

| Species | Amino Acid Sequence (Positions 1–29) | Identity to Human Glucagon (%) |

|---|---|---|

| Human | HSQGTFTSDYSKYLDSRRAQDFVQWLMNT | 100 |

| Mouse | HSQGTFTSDYSKYLDSRRAQDFVQWLMNT | 100 |

| Zebrafish | HSQGTFTSDYSKYLDSRKAQDFVQWLINT | 93 |

| Chicken | HSQGTFTSDYSKYLDSRRAQDFVQWLINT | 96 |

| Guinea Pig | HSQGTFTSDYSKYLDSRRAQDFVQSLMNT | 93 |

Structural Motifs and Receptor Interactions

Glucagon’s N-terminal domain (residues 1–21) mediates receptor activation, while the C-terminal region (residues 22–29) stabilizes binding to the glucagon receptor (GCGR). Evolutionary analyses of GCGR highlight conserved residues in transmembrane helices (e.g., Ile¹⁹⁶, Lys¹⁹⁷) and extracellular loops (Leu²³², Met²³³) critical for ligand engagement. Notably, GCGR’s ligand-binding pocket has diverged less than related receptors (e.g., GLP-1R), underscoring glucagon’s non-redundant role in glucose regulation.

Evolutionary Origins of Proglucagon-Derived Peptides

The proglucagon gene (GCG) arose early in vertebrate evolution through gene duplication events. In mammals, GCG yields glucagon, GLP-1, and GLP-2 via tissue-specific proteolysis. In contrast, teleost fish possess two GCG paralogs: gcg-a (encoding glucagon) and gcg-b (encoding GLP-1 and GLP-2). This divergence allowed functional specialization, with fish GLP-1 acquiring glucagon-like metabolic roles absent in mammals.

Properties

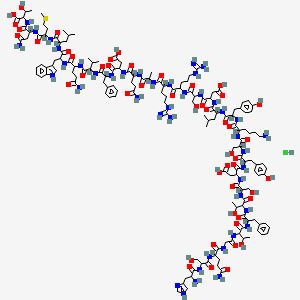

Molecular Formula |

C153H226ClN43O49S |

|---|---|

Molecular Weight |

3519.2 g/mol |

IUPAC Name |

3-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride |

InChI |

InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H |

InChI Key |

RKGLLHCSSVJTAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glucagon is synthesized from its precursor, proglucagon, through a series of enzymatic reactions. The process begins with the removal of the signal peptide from preproglucagon, forming proglucagon. Proglucagon is then cleaved by proprotein convertase 2 to produce glucagon .

Industrial Production Methods

Industrial production of glucagon involves recombinant DNA technology. The gene encoding human glucagon is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed glucagon is then purified through various chromatographic techniques to obtain a high-purity product .

Chemical Reactions Analysis

Receptor Binding and Signal Transduction

Glucagon binds to the glucagon receptor (GCGR) , a G protein-coupled receptor (GPCR), initiating a cascade of intracellular reactions:

Key Reactions:

-

Ligand-receptor interaction :

-

Adenylate cyclase activation :

-

Calcium mobilization :

Enzymatic Cascade in Glycogenolysis

Glucagon’s primary metabolic action involves hepatic glucose production via glycogen breakdown:

Regulation of Gluconeogenesis

Glucagon enhances gluconeogenesis via transcriptional and enzymatic mechanisms:

-

PGC-1α activation : Upregulates phosphoenolpyruvate carboxykinase (PEPCK) and G6Pase .

-

Pyruvate kinase inhibition : PKA phosphorylates pyruvate kinase → blocks glycolysis .

Degradation and Clearance

Glucagon is rapidly metabolized via:

-

Neutral endopeptidase (NEP) : Cleaves glucagon at Ser¹¹-Gln¹² and Tyr¹³-Leu¹⁴ .

-

Dipeptidyl peptidase-4 (DPP-4) : Truncates N-terminal His¹-Ser² → inactivates glucagon .

Cross-Regulation with Insulin

Glucagon and insulin exhibit reciprocal regulation:

-

Insulin suppression : Inhibits glucagon secretion via paracrine signaling in pancreatic islets .

-

Amino acid feedback : Elevated amino acids (e.g., alanine) stimulate glucagon release, promoting ureagenesis .

Clinical and Experimental Insights

-

Glucagonomas : Hypersecretion causes hyperglycemia and hypoaminoacidemia due to excessive gluconeogenesis .

-

PC2 knockout models : Exhibit hypoglycemia reversed by glucagon infusion .

-

Thermogenesis : Glucagon stimulates hepatic FGF21 production, enhancing brown adipose tissue activity .

This synthesis integrates molecular, enzymatic, and physiological data to elucidate glucagon’s role as a master regulator of glucose and energy metabolism.

Scientific Research Applications

Clinical Significance of Glucagon

Glucagon, traditionally known as an 'insulin counteracting hormone' that elevates blood glucose levels, is now understood to be intricately involved in both glucose and amino acid metabolism . Its secretion is precisely regulated by various mechanisms, involving molecules beyond just glucose, highlighting its critical role in systemic nutrient metabolism .

Advancements in Glucagon Measurement

Recent development of a dual‐antibody‐linked immunosorbent assay for glucagon has improved measurement accuracy, leading to substantial clinical findings and expanding the pathophysiological understanding of glucagon, accelerating its clinical applications in diabetes .

Glucagon's Role in Incretin Therapy

Glucagon has been re-evaluated as an important target for incretin therapy . GLP‐1 receptor agonists, widely used in diabetes treatment, improve hyperglycemia by enhancing insulin secretion and suppressing excessive glucagon secretion in a glucose-dependent manner . Clinical trials have demonstrated cardiovascular protective effects of GLP-1 receptor agonists, leading to their recommendation for patients with or at high risk of atherosclerosis . Incretin therapies now offer a two-sided approach, targeting both glucagon and insulin, compared to the previous focus solely on insulin .

Glucagon Therapy: Current and Novel Treatments

Noninferiority Clinical Studies

Two noninferiority clinical studies in adults compared a 3-mg dose of nasal glucagon to a 1-mg injectable dose . The first study, involving 70 adults with type 1 diabetes, and the second, with 83 adults having type 1 or type 2 diabetes, showed success rates of 100% and 98.8% for intranasal administration and injection, respectively . Success was defined as an increase in plasma glucose levels to ≥70 mg/dL or an increase of ≥20 mg/dL from the nadir within 30 minutes of glucagon administration .

Pediatric Evaluation

A multicenter trial evaluated 48 children and adolescents with type 1 diabetes (ages 4–17 years) . After induced hypoglycemia, those aged 4–8 and 8–12 years were randomized to receive 2 or 3 mg at the first visit and the alternative dose at the second visit. Weight-based injectable glucagon was the comparator. Participants aged 12–17 years received 1 mg intramuscular glucagon and 3 mg intranasal glucagon in alternate visits. The primary outcome, an increase in glucose levels of ≥25 mg/dL from nadir, was achieved in all groups within 30 minutes of dosing, with no statistically significant differences among groups .

Glucagon Autoinjector Studies

Adult Patients

In one study, adult patients were administered either a glucagon autoinjector or a traditional glucagon kit . Treatment success was defined as mean plasma glucose increased to >70 mg/dL or a relative increase of ≥20 mg/dL 30 minutes after glucagon administration. Success rates were 98.7% and 100%, respectively, demonstrating noninferiority for the autoinjector. Median times to blood glucose elevation for treatment success were 13.8 and 10 minutes, respectively .

Pediatric Patients

In a study including 31 pediatric patients, those aged 2–12 years received a 0.5-mg dose, and those >12 years received 1 mg (or 0.5 mg, depending on weight) . All pediatric patients were given the autoinjector and achieved a plasma glucose increase of ≥25 mg/dL .

Impact of Glucagon Dysregulation

Glucagon is a major hormone that can induce insulin resistance, mainly in the liver, potentially causing diabetes .

Usability and Validation Studies

Mechanism of Action

Glucagon exerts its effects by binding to the glucagon receptor, a G-protein coupled receptor. This binding activates adenylate cyclase, increasing intracellular cyclic AMP levels. Cyclic AMP activates protein kinase A, which phosphorylates various enzymes involved in glycogenolysis and gluconeogenesis. This leads to the conversion of glycogen to glucose and the production of glucose from non-carbohydrate sources .

Comparison with Similar Compounds

Dasiglucagon

- Structural Features: A next-generation analog with seven amino acid substitutions (e.g., His1→Glu, Asp9→Ser) to enhance stability in aqueous solutions .

- Mechanism : Binds GCGR with potency comparable to native glucagon, stimulating hepatic glucose release .

- Clinical Efficacy :

- Advantages : Stable liquid formulation eliminates reconstitution steps, critical for emergency use .

| Parameter | Glucagon (Human) | Dasiglucagon |

|---|---|---|

| Amino Acid Substitutions | None | 7 substitutions |

| Recovery Time (Median) | 12 minutes | 10 minutes |

| Stability | Requires reconstitution | Stable in aqueous solution |

| Clinical Use | Hypoglycemia rescue | Next-gen hypoglycemia therapy |

GLP-1/GCGR Co-Agonists

- Mechanism : Dual activation of GCGR and GLP-1 receptors enhances weight loss and glycemic control via synergistic effects on satiety (GLP-1) and energy expenditure (glucagon) .

- Examples : Cotadutide, MEDI0382.

- Key Findings: In murine models, co-agonists reduced body weight by 25% and improved glucose tolerance beyond GLP-1 monotherapy . Human trials showed 1.5–2.0% HbA1c reduction and 6–8% weight loss over 12 weeks .

- Limitations : Dose-dependent nausea and tachycardia due to GCGR activation .

Glucagon Secretion Inhibitors

Fluorobenzamide Compounds (SW049164, SW088799)

- Mechanism : Suppress glucagon secretion via inhibition of α-cell glucagon gene transcription (IC₅₀ = 1.26 µM for SW088799) .

- Specificity : Minimal impact on insulin secretion or β-cell function in human islets .

- Potential Use: Targeted therapy for hyperglucagonemia in type 2 diabetes (T2D) .

Glucagon Receptor Antagonists

Cyclic Guanidines

- Mechanism : Orally active small molecules blocking GCGR, reducing hepatic glucose output .

- Efficacy : In murine models, lowered glucose levels by 30–40% within 2 hours post-dose .

- Challenges : Early compounds faced rapid metabolism; newer analogs show improved pharmacokinetics .

Mechanistic Insights from Binding Studies

- Fluorescent Analogs : [Fluorescein-Trp²⁵]Glucagon binds GCGR with a quantum yield increase of 1.34x, revealing conformational changes during receptor activation .

- Kinetics :

- Receptor Localization : GCGRs in S2 cells exhibit functional coupling to cAMP, mimicking human hepatocyte behavior .

Clinical and Therapeutic Implications

- Hypoglycemia Rescue : Dasiglucagon’s rapid action (10-minute recovery) positions it as a frontline alternative to traditional glucagon .

- Metabolic Diseases : GLP-1/GCGR co-agonists address obesity and T2D via dual pathways but require cardiovascular safety monitoring .

- Future Directions: Tri-agonists (GLP-1/GIP/GCGR) show promise for enhanced metabolic benefits . Targeting the liver-α-cell axis may mitigate hyperaminoacidemia in GCGR-deficient states .

Q & A

Basic Research Questions

Q. What methodologies are recommended for accurate measurement of glucagon levels in human plasma?

- Methodological Answer : Use validated Enzyme-Linked Immunosorbent Assay (ELISA) kits designed for glucagon quantification, which include protocols for plasma sample preparation to avoid cross-reactivity with proglucagon-derived peptides. Ensure assays employ antibodies specific to the glucagon C-terminal region to minimize interference from related peptides like GLP-1 . For studies requiring high sensitivity, liquid chromatography-mass spectrometry (LC-MS) workflows can differentiate glucagon from structurally similar metabolites .

Q. How can researchers localize glucagon receptor (GCGR) expression in pancreatic tissues?

- Methodological Answer : Immunohistochemistry (IHC-P) using polyclonal antibodies targeting the human GCGR N-terminal domain (e.g., ab188743) is recommended. Validate antibody specificity via knockout controls or peptide blocking experiments. Tissue fixation with formalin and antigen retrieval protocols optimize signal clarity .

Q. What experimental designs are effective for studying glucagon's role in glucose homeostasis?

- Methodological Answer : Utilize hyperglycemic clamp studies in human participants or murine models to assess glucagon's counter-regulatory effects. For mechanistic insights, pair these with glucagon receptor antagonists (e.g., monoclonal antibodies) or tissue-specific receptor knockout models to isolate hepatic versus extrahepatic effects .

Advanced Research Questions

Q. How can structural modifications, such as deamidation at position 28, influence glucagon's bioactivity?

- Methodological Answer : Synthesize analogs like (Asp²⁸)-Glucagon and compare their receptor-binding affinity (via surface plasmon resonance) and cAMP activation (using HEK293 cells transfected with GCGR) to wild-type glucagon. Structural analysis via NMR or X-ray crystallography (referencing PDB IDs: 1bh0, 1d0r) can identify conformational changes affecting receptor interaction .

Q. What peptidomics techniques ensure accurate identification of glucagon variants in complex biological matrices?

- Methodological Answer : Implement LC-MS workflows with optimized extraction protocols to preserve peptide integrity (e.g., acid-stabilized solvents). Use databases accounting for post-translational modifications (e.g., deamidation, oxidation) and validate findings with synthetic standards. Tissue-specific processing, such as pancreatic vs. intestinal proglucagon cleavage, must be considered to avoid misidentification of GLP-1 or other derivatives .

Q. How can contradictions between animal models and human studies on glucagon's role in amino acid metabolism be resolved?

- Methodological Answer : Conduct comparative metabolomic profiling in GCGR knockout mice and human subjects with dysregulated glucagon signaling (e.g., post-bariatric surgery). Measure urea cycle intermediates (e.g., citrulline, arginine) and employ stable isotope tracers to track amino acid flux. Human clinical trials using GCGR antagonists can validate findings from rodent models .

Q. What strategies address the hyperglucagonemia observed in GCGR knockout models when translating to therapeutic applications?

- Methodological Answer : Co-administer GLP-1 receptor agonists to counteract α-cell hyperplasia and supraphysiological glucagon secretion, as seen in GCGR−/− mice. Monitor pancreatic morphology via MRI or histopathology in long-term studies to assess safety .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in glucagon's role in lipid metabolism between in vitro and in vivo studies?

- Methodological Answer : Use tissue-specific GCGR knockout models (e.g., adipose vs. liver) to isolate metabolic effects. Combine indirect calorimetry (measuring energy expenditure) with lipidomic profiling of serum and adipose tissue. Validate findings in human cohorts using Mendelian randomization to link GCGR polymorphisms with lipid phenotypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.